Shanciol B
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Overview
Description
Shanciol B is a natural phenanthrene derivative isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This compound is known for its ability to inhibit nitric oxide production and 1,1-diphenyl-2-picrylhydrazil radical scavenging activity. This compound is a microsomal prostaglandin E synthase-1 inhibitor with notable anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Shanciol B typically involves starting from simple chemical precursors and proceeding through a series of steps. The exact synthetic route can vary, but it generally includes reactions such as esterification, cyclization, and oxidation to form the phenanthrene core structure.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources. The compound is isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This method involves solvent extraction, followed by purification processes such as chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Shanciol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenanthrene compounds, each with distinct biological activities .
Scientific Research Applications
Shanciol B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phenanthrene derivatives and their chemical properties.
Biology: Investigated for its role in inhibiting nitric oxide production and radical scavenging activity.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical products
Mechanism of Action
Shanciol B exerts its effects primarily by inhibiting microsomal prostaglandin E synthase-1. This enzyme is involved in the production of prostaglandin E2, a key mediator of inflammation. By inhibiting this enzyme, this compound reduces the production of prostaglandin E2, thereby exerting its anti-inflammatory effects. Additionally, this compound inhibits nitric oxide production, further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Shanciol A: Another phenanthrene derivative with similar biological activities.
Castilliferol: A compound with anti-inflammatory properties and similar structural features.
Aurantiamide Acetate: Known for its anti-inflammatory and radical scavenging activities.
Uniqueness of Shanciol B: this compound stands out due to its potent inhibition of microsomal prostaglandin E synthase-1 and its dual activity in inhibiting nitric oxide production and radical scavenging. This combination of activities makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H26O6 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C25H26O6/c1-29-19-11-16(7-6-15-4-3-5-18(26)10-15)20-14-22(28)25(31-23(20)13-19)17-8-9-21(27)24(12-17)30-2/h3-5,8-13,22,25-28H,6-7,14H2,1-2H3/t22-,25+/m0/s1 |
InChI Key |
ROBJEENLSUOGLU-WIOPSUGQSA-N |
Isomeric SMILES |
COC1=CC(=C2C[C@@H]([C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O |
Canonical SMILES |
COC1=CC(=C2CC(C(OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O |
Origin of Product |
United States |
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